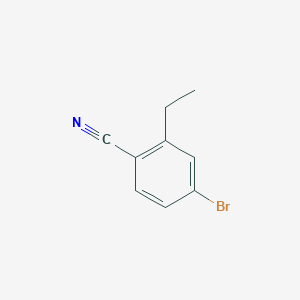

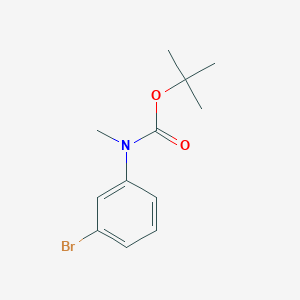

4-Bromo-2-ethylbenzonitrile

説明

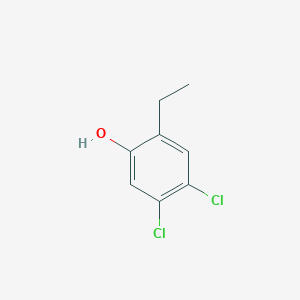

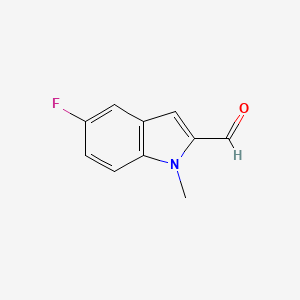

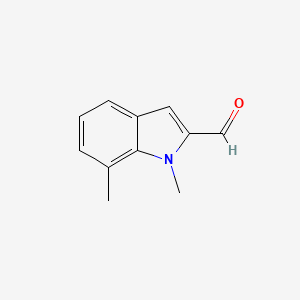

4-Bromo-2-ethylbenzonitrile is a chemical compound with the CAS Number: 744200-38-2 . It has a molecular weight of 210.07 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.科学的研究の応用

Structural and Material Studies

4-Bromo-2-ethylbenzonitrile, among other bromobenzonitriles, has been studied for its unique properties in material science. Notably, 4-Bromobenzonitrile exhibits highly flexible plastic bending along two perpendicular faces when mechanical force is applied, a rare occurrence leading to twisting or helix formation in crystals. This characteristic has implications for material flexibility and durability, contributing to the field of plastically deformable crystals of small organic molecules (Alimi et al., 2018). Furthermore, the bending properties of 4-bromobenzonitrile crystals have been analyzed to understand their compliance nature compared to other halobenzonitrile crystals, revealing insights into the crystallographic and molecular interactions that govern their mechanical properties (Veluthaparambath et al., 2022).

Spectroscopic Investigations

Spectroscopic investigations of similar compounds, such as 4-Bromo-3-methylbenzonitrile, have been carried out to understand their electronic structure, vibrational properties, molecular electrostatic potential, and atomic charges. These studies, primarily using Density Functional Theory (DFT) and spectroscopic techniques like FTIR and FT-Raman, provide a deep understanding of the molecular characteristics that could be analogously significant for this compound (Shajikumar & Raman, 2018).

Synthetic and Industrial Applications

Synthetically, this compound-related compounds are utilized as intermediates in the production of biologically active compounds. For instance, the synthesis of bromo-4-isobutyloxyphenyl carbothioamide, derived from a related molecule, highlights its importance as an intermediate for various compounds including febuxostat, a notable gout medication. This synthesis, involving bromination, oxyalkylation, and thioamidation, underscores the role of such compounds in complex synthetic pathways (Wang et al., 2016).

Safety and Hazards

The safety information for 4-Bromo-2-ethylbenzonitrile includes several hazard statements: H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust, rinsing cautiously with water in case of contact with eyes, and removing contact lenses if present and easy to do .

将来の方向性

While specific future directions for the research and application of 4-Bromo-2-ethylbenzonitrile are not available in the search results, the compound is noted to be widely used in research and industry.

Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .

特性

IUPAC Name |

4-bromo-2-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVHFKHIXUZCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1344652.png)